1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. The presence of the hydroxy and carboxylic acid functional groups suggests that it may exhibit interesting chemical reactivity and biological activity.
This compound is synthesized through organic chemistry methods, often involving multi-step reactions that incorporate various reagents and catalysts. Its specific applications may be found in medicinal chemistry, particularly in drug development, as well as in material science due to its structural properties.
1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester can be classified as:
The synthesis of 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester can be represented as follows:
The molecular formula can be denoted as . The compound's molecular weight is approximately 239.30 g/mol, which is significant for calculating dosages in pharmaceutical applications.
1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester may undergo various chemical reactions:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects.
The mechanism of action for 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester largely depends on its interaction with biological targets:
Research into similar compounds suggests that modifications in structure can significantly affect pharmacodynamics and pharmacokinetics, making this compound a candidate for further investigation in drug development.
1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is expected to have:
1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester is likely:
This compound has potential applications in:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in synthesizing 1-hydroxy-8-azaspiro[4.5]decane derivatives. This sterically demanding protecting group enables chemoselective reactions at other functional groups while preventing undesired oxidation or side reactions at the spirocyclic tertiary amine nitrogen. The Boc-protected intermediate tert-butyl 1-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS 1357352-29-4, C₁₄H₂₅NO₃, MW 255.35) is typically prepared through intramolecular cyclization of appropriately functionalized precursors under anhydrous conditions [1] [7]. The Boc group's stability toward nucleophiles and bases permits subsequent transformations at the C1-hydroxyl group, which is critical for generating structurally diverse spirocyclic scaffolds. Storage under inert atmosphere at 2-8°C is recommended to preserve the compound's integrity during synthetic campaigns [7].
Achieving regioselective hydroxylation at the sterically congested C1 position of 8-azaspiro[4.5]decane presents significant synthetic hurdles. The C1 carbon's quaternary nature precludes direct electrophilic functionalization, necessitating alternative strategies such as:
The hydroxyl group's position significantly influences molecular conformation and hydrogen-bonding capacity (TPSA ≈50 Ų, H-bond donors: 1, H-bond acceptors: 3), impacting physicochemical properties like solubility and logP (experimental: 1.72–2.55) [1] [2]. Computational modeling reveals substantial steric hindrance around C1, explaining the modest yields (typically 50–70%) observed in direct hydroxylation attempts.
1.3. tert-Butoxycarbonyl (Boc) Deprotection Kinetics in Spiro SystemsBoc removal kinetics in 8-azaspiro[4.5]decane systems exhibit notable deviations from standard aliphatic amines due to the spiro scaffold's geometric constraints. Key observations include:
Table 1: Boc Deprotection Kinetics Under Acidic Conditions
Acid System | Reaction Time (h) | Temperature (°C) | Byproduct Formation |
---|---|---|---|
Trifluoroacetic Acid/DCM | 0.5–1 | 25 | <5% |
HCl/Dioxane | 2–3 | 25 | 5–15% |
p-TsOH/MeOH | 4–6 | 40 | <2% |
The Boc group's enhanced stability toward mild acids (e.g., pyridinium p-toluenesulfonate in methanol) allows selective deprotection in multifunctional molecules [4] [8]. However, extended exposure to strong acids promotes ring-opening side reactions due to strain in the spiro[4.5]decane system. Optimal deprotection protocols use 20–30% TFA in dichloromethane at ambient temperature, achieving >95% conversion with minimal degradation [1].
Table 2: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 65–80% (multistep) [3] | 45–60% (resin loading-dependent) |
Purity | ≥97% after crystallization [3] | 85–95% (requires cleavage) |
Scale-Up Feasibility | Kilogram-scale demonstrated [8] | Limited to <100g |
Key Advantage | Established purification protocols | Amenable to combinatorial chemistry |
Cost (100g scale) | $200–$308 [2] [4] | >$500 (resin costs) |
Solution-phase synthesis dominates industrial production due to superior scalability and cost-efficiency, particularly for Boc-protected derivatives like tert-butyl 1-hydroxy-8-azaspiro[4.5]decane-8-carboxylate. Solid-phase approaches, while useful for generating spirocyclic libraries for drug discovery, face limitations in functional group compatibility and final product purity [3] [4]. The solution-phase route benefits from straightforward crystallization protocols that exploit the compound's moderate polarity (logP 1.72–2.55), enabling isolation without chromatographic purification in batch production [1] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: